2-((6-(4-(Tert-butoxycarbonyl)morpholin-2-yl)pyridin-2-yl)amino)thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(4-(Tert-butoxycarbonyl)morpholin-2-yl)pyridin-2-yl)amino)thiazole-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a morpholine moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-(Tert-butoxycarbonyl)morpholin-2-yl)pyridin-2-yl)amino)thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative and a halogenated thiazole intermediate.
Morpholine Protection: The morpholine moiety is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Coupling: The protected morpholine-pyridine intermediate is then coupled with the thiazole carboxylic acid derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-(Tert-butoxycarbonyl)morpholin-2-yl)pyridin-2-yl)amino)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield primary amines.
Scientific Research Applications
2-((6-(4-(Tert-butoxycarbonyl)morpholin-2-yl)pyridin-2-yl)amino)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((6-(4-(Tert-butoxycarbonyl)morpholin-2-yl)pyridin-2-yl)amino)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity by forming stable complexes. The presence of the Boc-protected morpholine moiety enhances its binding affinity and selectivity for certain targets. The thiazole and pyridine rings contribute to the overall stability and specificity of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 2-(4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
- 3-(3-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)piperidin-1-yl)propanoic acid
Uniqueness
2-((6-(4-(Tert-butoxycarbonyl)morpholin-2-yl)pyridin-2-yl)amino)thiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc-protected morpholine moiety enhances its stability and selectivity, making it a valuable scaffold for drug discovery and development. Additionally, the thiazole and pyridine rings contribute to its versatility as a building block in various synthetic applications.
Properties
Molecular Formula |
C18H22N4O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]pyridin-2-yl]amino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C18H22N4O5S/c1-18(2,3)27-17(25)22-7-8-26-12(10-22)11-5-4-6-14(20-11)21-16-19-9-13(28-16)15(23)24/h4-6,9,12H,7-8,10H2,1-3H3,(H,23,24)(H,19,20,21) |
InChI Key |
BIQCUYBXAHUVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NC(=CC=C2)NC3=NC=C(S3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.